5-(1H-Imidazol-1-yl)-2-furaldehyde
Overview
Description
“5-(1H-Imidazol-1-yl)-2-furaldehyde” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of imidazole derivatives has been reported in the literature. For example, a series of imidazole derivatives were prepared by the Mannich base technique using a Cu (II) catalyst . The Cu (phen)Cl2 catalyst was found to be more effective than other methods .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole derivatives show a broad range of chemical and biological properties . They have been synthesized for various purposes, including as potential therapeutic agents .
Scientific Research Applications
Synthesis of Biologically Active Compounds 5-(1H-Imidazol-1-yl)-2-furaldehyde derivatives have been identified as important precursors in the synthesis of biologically active compounds. Research indicates the development of efficient methods for synthesizing these compounds, highlighting their significance in large-scale chemical processes and potential for creating a variety of analogs (Davood, Alipour, & Shafiee, 2008).
Electrophilic Substitution Reactions Studies on compounds like 2,5-bis(furan-2-yl)-1H-imidazole, synthesized through reactions such as the Weidenhagen reaction, reveal insights into their electrophilic substitution reactions. These studies contribute to understanding the chemical properties and potential applications of these compounds in various reactions and syntheses (El’chaninov, Vlasova, & El’chaninov, 2017).
Designing Fluorescent Probes Research on derivatives of this compound has led to the development of novel fluorescent probes. For instance, a study on a ratiometric fluorescent probe for cysteine and homocysteine showed a significant emission wavelength shift, highlighting the compound's potential in detecting and measuring biological substances (Lin et al., 2008).
Studying Imidazole Ligands and Donor Strengths The synthesis of new imidazole-based heterocycles, including derivatives of this compound, provides valuable insights into the dependence of azole donor characteristics on substituent factors. This research contributes to the understanding of azole functions in molecular science and bio-macromolecular species (Eseola, Sun, Li, & Woods, 2010).
Antimicrobial Activity Assessment Compounds synthesized from this compound have been evaluated for their antimicrobial activity. Research indicates significant antibacterial and antitrichomonal activity in certain derivatives, underlining their potential in pharmaceutical applications (Cavalleri, Volpe, & Arioli, 1977).
Analytical Chemistry Applications Studies have also explored the use of this compound in analytical chemistry, such as in the high-performance liquid chromatographic determination of various compounds in honey. This highlights its role in food quality testing and chemical analysis (Nozal et al., 2001).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include 5-(1h-imidazol-1-yl)-2-furaldehyde, have a broad range of biological activities . They are key components in many functional molecules used in everyday applications .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest a wide range of interactions with various biological targets.
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities , suggesting they may have diverse molecular and cellular effects.
Action Environment
The synthesis of imidazole derivatives can be influenced by factors such as the choice of organic ligands, metal ions, temperature, solvent system, and ph of the reaction system .
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-(1H-Imidazol-1-yl)-2-furaldehyde are largely derived from its imidazole ring. Imidazole derivatives have been shown to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Imidazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
5-imidazol-1-ylfuran-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-5-7-1-2-8(12-7)10-4-3-9-6-10/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOYIZZXSSSEGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CC=C(O2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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